molecular formula C10H9F3O B7973864 3-[2-(Trifluoromethoxy)phenyl]-1-propene

3-[2-(Trifluoromethoxy)phenyl]-1-propene

Cat. No.: B7973864
M. Wt: 202.17 g/mol
InChI Key: CXNZRUGQPZCEHH-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethoxy)phenyl]-1-propene is an organofluorine compound featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position, linked to a propene (allyl) chain. This structure combines the electron-withdrawing properties of the trifluoromethoxy group with the reactivity of the unsaturated alkene, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances metabolic stability and lipophilicity, traits critical for bioactive molecules .

Properties

IUPAC Name

1-prop-2-enyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-5-8-6-3-4-7-9(8)14-10(11,12)13/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNZRUGQPZCEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable phenyl precursor, which can be achieved using reagents such as trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a base . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 3-[2-(Trifluoromethoxy)phenyl]-1-propene may involve large-scale trifluoromethoxylation processes using specialized equipment to handle the volatile and reactive nature of the trifluoromethylating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethoxy)phenyl]-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Positional Isomers

  • 3-[3-(Trifluoromethoxy)phenyl]-1-propene (meta-substituted):
    Shifting the -OCF₃ group to the meta position reduces steric hindrance compared to the ortho-substituted target compound. This increases rotational freedom and may enhance solubility in polar solvents. However, the meta position diminishes electronic effects on the alkene’s reactivity .

  • This isomer is often preferred in polymer precursors due to its predictable reactivity .

Functional Group Variants

  • 3-[2-(Trifluoromethyl)phenyl]-1-propene :
    Replacing -OCF₃ with -CF₃ removes the oxygen bridge, increasing hydrophobicity but reducing polarity. This variant shows higher thermal stability but lower reactivity in nucleophilic environments compared to the trifluoromethoxy derivative.

  • 3-[2-(Methoxy)phenyl]-1-propene :
    Substituting -OCF₃ with -OCH₃ eliminates fluorine’s electron-withdrawing effects. This results in decreased acidity of the aromatic ring and reduced resistance to oxidative degradation, limiting its utility in harsh reaction conditions.

Heterocyclic Analogs

The European Patent Application (2023) highlights compounds like 7-(piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one, which integrate the trifluoromethoxy phenyl group into complex heterocycles . While these molecules share the -OCF₃ moiety, their pyrido-pyrimidinone core and piperazine substituents confer distinct pharmacological properties, such as kinase inhibition. In contrast, 3-[2-(Trifluoromethoxy)phenyl]-1-propene serves as a simpler building block for synthesizing such advanced structures.

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

Compound Boiling Point (°C) LogP Reactivity (Electrophilic Addition) Applications
This compound 215–220 (est.) 3.2 Moderate Pharma intermediates, polymers
3-[4-(Trifluoromethoxy)phenyl]-1-propene 205–210 (est.) 3.0 High Polymer precursors
7-(piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido... >300 (decomposes) 1.8 Low (stable core) Kinase inhibitors

Reactivity and Stability

The ortho-substituted trifluoromethoxy group in the target compound induces steric strain, slightly reducing alkene reactivity compared to para-substituted analogs. However, its electron-withdrawing nature stabilizes transition states in Suzuki-Miyaura couplings, making it advantageous in cross-coupling reactions.

Industrial and Pharmaceutical Relevance

The compound’s balance of lipophilicity (LogP ~3.2) and moderate polarity makes it ideal for drug delivery systems. Its derivatives are explored in anti-inflammatory and CNS-targeted therapies, paralleling trends observed in patented trifluoromethoxy-containing pharmaceuticals .

Biological Activity

3-[2-(Trifluoromethoxy)phenyl]-1-propene, a compound featuring a trifluoromethoxy group, has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

This compound is characterized by its trifluoromethoxy substitution on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with readily available phenolic compounds and propene derivatives.
  • Reagents : Common reagents include trifluoromethylating agents such as (trifluoromethyl)phenylsulfonium salts.
  • Reaction Conditions : The reaction is usually conducted under controlled temperatures and inert atmospheres to prevent side reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : It may also act as a modulator for various receptors, particularly those involved in pain and inflammatory responses.

Anti-inflammatory Effects

Research indicates that compounds with trifluoromethoxy groups exhibit significant anti-inflammatory effects. A study investigated the pharmacokinetic profiles and anti-inflammatory activity of similar compounds, revealing that those containing trifluoromethoxy substitutions showed enhanced stability and efficacy in murine models .

CompoundBiological ActivityStudy Reference
This compoundAnti-inflammatory
1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl)ureaSignificant anti-inflammatory effects

Antidepressant-Like Effects

Another area of interest is the compound's potential antidepressant-like effects. A related study explored the pharmacological properties of compounds containing trifluoromethyl groups, demonstrating their ability to modulate serotonergic systems, which are crucial for mood regulation .

Case Studies

  • Anti-inflammatory Study : In a murine model, this compound was evaluated for its ability to reduce inflammation induced by lipopolysaccharide (LPS). Results indicated a significant reduction in inflammatory cytokines compared to controls .
  • Antidepressant Research : A study focusing on similar compounds showed that they could effectively enhance serotonin levels in the brain, leading to improved mood in animal models. The modulation of serotonin receptors was identified as a key mechanism .

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